Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS No.: 153888-47-2
Cat. No.: VC2857915
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153888-47-2 |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3 |
| Standard InChI Key | SKLUXWOAEKUQRA-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C(C1=O)Br)C(=O)OC |
| Canonical SMILES | CN1C=C(C=C(C1=O)Br)C(=O)OC |
Introduction
Chemical Properties and Structure
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 153888-47-2) is characterized by its unique molecular structure that includes a pyridine ring with specific functional groups. The chemical formula is C₈H₈BrNO₃ with a molecular weight of 246.06 g/mol . The compound's IUPAC name is methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate . Its structure consists of a pyridine ring with a bromine atom at position 5, a methyl group attached to the nitrogen atom, a carbonyl group at position 6, and a methyl carboxylate group at position 3.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 153888-47-2 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate |
| InChI | InChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3 |
| InChIKey | SKLUXWOAEKUQRA-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C(C1=O)Br)C(=O)OC |
The compound exhibits a planar structure due to the aromatic nature of the pyridine ring, with the bromine atom and methyl carboxylate group extending from this plane. This structural arrangement contributes to its reactivity patterns and potential for functionalization in organic synthesis .
Physical Properties
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate appears as a solid compound at room temperature. The physical properties of this compound play a crucial role in determining its application potential in various research fields.
Solubility and Solution Preparation
The compound demonstrates varying solubility in different organic solvents, which is an important consideration for laboratory applications. When preparing solutions, it is recommended to select appropriate solvents based on compatibility and desired concentration .
| Concentration | Weight |
|---|---|
| For 1 mg | For 5 mg |
| 1 mM | 4.064 mL |
| 5 mM | 0.8128 mL |
| 10 mM | 0.4064 mL |
For stock solution preparation, it is advised to avoid repeated freezing and thawing of the solution to prevent product degradation. When stored at -80°C, the stock solution should be used within 6 months, while at -20°C, it should be used within 1 month .
Applications in Organic Synthesis and Drug Development
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure allows for further functionalization, making it a key intermediate in the creation of more complex molecules with potential biological activity .
Pharmaceutical Applications
The compound is particularly valuable in the pharmaceutical industry as a building block for the synthesis of various active pharmaceutical ingredients (APIs). Its pyridine-based structure makes it relevant for developing heterocyclic compounds, which are frequently found in drugs targeting a wide range of diseases .
Pyridine derivatives similar to this compound have demonstrated various biological activities including:
-
Anti-inflammatory properties
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Antimicrobial activities
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Anticancer potential
Research Applications
In research settings, Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is utilized for exploring new chemical reactions and synthetic pathways. Its reactivity profile allows chemists to investigate novel transformations and develop new methodologies in organic synthesis . The presence of the bromine atom at position 5 provides a handle for various cross-coupling reactions, which can lead to the development of structurally diverse compounds with potential biological activity.
Computational Chemistry Data
Computational chemistry provides insights into the molecular properties of Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate that can be useful for predicting its behavior in various chemical and biological systems.
Molecular Descriptors
| Descriptor | Value |
|---|---|
| TPSA (Topological Polar Surface Area) | 48.3 |
| LogP | 0.9344 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
These molecular descriptors provide valuable information about the compound's potential pharmacokinetic properties. The moderate LogP value of 0.9344 suggests a balanced lipophilicity, while the TPSA of 48.3 indicates good cell membrane permeability. The presence of 4 hydrogen bond acceptors and no donors, along with only 1 rotatable bond, suggests a relatively rigid structure that may influence binding interactions with biological targets .
| Size | Price Range | Typical Purity |
|---|---|---|
| 100 mg | US$93.00 - ฿5,571.00 | 95-97% |
| 250 mg | US$148.00 - ฿8,901.00 | 95-97% |
| 1 g | US$377.00 - ฿22,626.00 | 95-97% |
The compound is typically available with purity ranging from 95% to 97%, which is suitable for most research applications .
Research Methodologies
When working with Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in research settings, various methodologies can be employed depending on the specific application.
Sample Preparation
For experimental use, sample solutions are typically provided at concentrations of 10 mM. When preparing stock solutions, it is advisable to select appropriate solvents based on the compound's solubility and the requirements of the specific experiment. Heating the tube to 37°C and oscillating in an ultrasonic bath can help increase solubility if needed .
In Vivo Formulations
For in vivo experiments, formulations typically involve dissolving the compound in DMSO first, followed by the addition of other solvents such as PEG300, Tween 80, and water, or corn oil, depending on the specific application. It is essential to ensure that the solution remains clear after each solvent addition .
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